1-(2,5-DICHLOROBENZOYL)PYRROLIDINE
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Overview
Description
1-(2,5-Dichlorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H11Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a dichlorobenzoyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorobenzoyl)pyrrolidine can be synthesized through the Friedel-Crafts acylation of pyrrolidine with 2,5-dichlorobenzoyl chloride. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Pyrrolidine+2,5-Dichlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorobenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:
- 1-(2,4-Dichlorobenzoyl)pyrrolidine
- 1-(3,5-Dichlorobenzoyl)pyrrolidine
- 1-(2,5-Difluorobenzoyl)pyrrolidine
These compounds share structural similarities but differ in the position and type of substituents on the benzoyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMSPLMTIKIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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